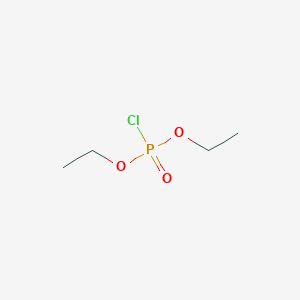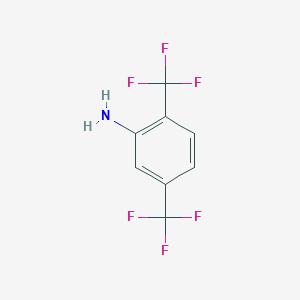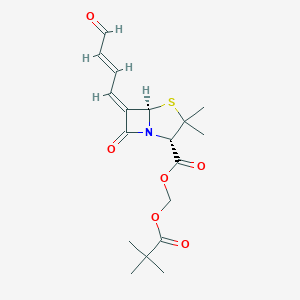
Methylene-6-(3-formylallylidene)penicillanate pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylene-6-(3-formylallylidene)penicillanate pivalate, also known as MFP, is a synthetic antibiotic compound that has been extensively studied for its potential use in treating various bacterial infections. MFP belongs to the class of β-lactam antibiotics, which are characterized by the presence of a β-lactam ring in their molecular structure.
作用機序
Methylene-6-(3-formylallylidene)penicillanate pivalate works by inhibiting the bacterial cell wall synthesis, which is essential for the survival of bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the transpeptidation reaction, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.
生化学的および生理学的効果
Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to have low toxicity and is well-tolerated in animal studies. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be rapidly absorbed and distributed in the body, with a half-life of approximately 1 hour. Methylene-6-(3-formylallylidene)penicillanate pivalate is primarily excreted through the kidneys.
実験室実験の利点と制限
Methylene-6-(3-formylallylidene)penicillanate pivalate has several advantages for lab experiments, including its broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. However, Methylene-6-(3-formylallylidene)penicillanate pivalate has some limitations, including its instability in acidic conditions and its susceptibility to degradation by β-lactamases.
将来の方向性
There are several future directions for research on Methylene-6-(3-formylallylidene)penicillanate pivalate, including the development of more stable analogs of Methylene-6-(3-formylallylidene)penicillanate pivalate that are resistant to degradation by β-lactamases, the evaluation of the efficacy of Methylene-6-(3-formylallylidene)penicillanate pivalate in animal models of bacterial infections, and the investigation of the potential use of Methylene-6-(3-formylallylidene)penicillanate pivalate in combination with other antibiotics to enhance its antibacterial activity.
Conclusion:
In conclusion, Methylene-6-(3-formylallylidene)penicillanate pivalate is a synthetic antibiotic compound that has shown promise for its potential use in treating various bacterial infections. Methylene-6-(3-formylallylidene)penicillanate pivalate has a broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. Further research is needed to fully understand the potential of Methylene-6-(3-formylallylidene)penicillanate pivalate as an antibacterial agent and to develop more stable analogs that are resistant to degradation by β-lactamases.
合成法
Methylene-6-(3-formylallylidene)penicillanate pivalate is synthesized by the reaction between 6-aminopenicillanic acid and 3-formylallyl chloride in the presence of a base catalyst, followed by the addition of methylene pivaloyl chloride. The resulting compound is then purified using various chromatographic techniques to obtain pure Methylene-6-(3-formylallylidene)penicillanate pivalate.
科学的研究の応用
Methylene-6-(3-formylallylidene)penicillanate pivalate has been extensively studied for its potential use in treating various bacterial infections, including those caused by multidrug-resistant bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.
特性
CAS番号 |
142449-95-4 |
|---|---|
製品名 |
Methylene-6-(3-formylallylidene)penicillanate pivalate |
分子式 |
C18H23NO6S |
分子量 |
381.4 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl (2S,5R,6Z)-3,3-dimethyl-7-oxo-6-[(E)-4-oxobut-2-enylidene]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H23NO6S/c1-17(2,3)16(23)25-10-24-15(22)12-18(4,5)26-14-11(8-6-7-9-20)13(21)19(12)14/h6-9,12,14H,10H2,1-5H3/b7-6+,11-8-/t12-,14+/m0/s1 |
InChIキー |
GCENSIWSRGSXJV-NNIBJMICSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)/C(=C\C=C\C=O)/C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
SMILES |
CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
正規SMILES |
CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
同義語 |
methylene-6-(3-formylallylidene)penicillanate pivalate MFAPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



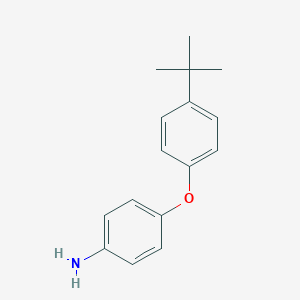
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
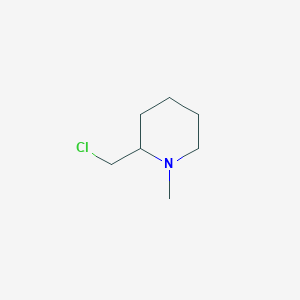
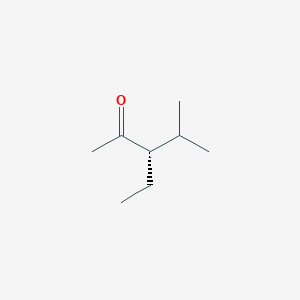
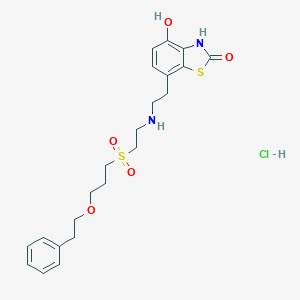
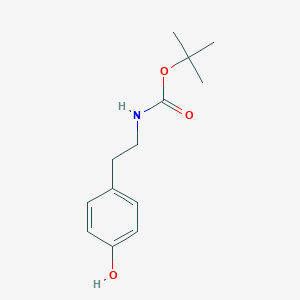
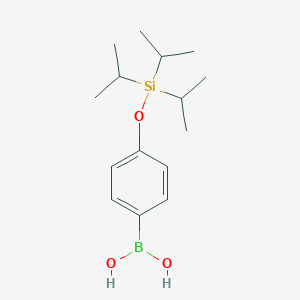
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
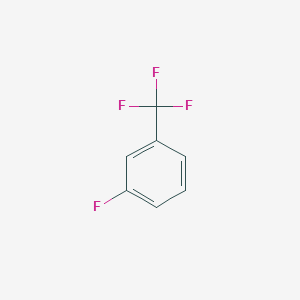
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
